molecular formula C7H16Cl2N2 B8048816 3-(Azetidin-1-yl)pyrrolidine dihydrochloride

3-(Azetidin-1-yl)pyrrolidine dihydrochloride

Cat. No.: B8048816
M. Wt: 199.12 g/mol
InChI Key: JIWZPMQLVYZZDC-UHFFFAOYSA-N
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Description

3-(Azetidin-1-yl)pyrrolidine dihydrochloride is a chemical compound with the molecular formula C7H14N2·2HCl It is a white to off-white crystalline powder that is soluble in water

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-1-yl)pyrrolidine dihydrochloride typically involves the reaction of azetidine with pyrrolidine under controlled conditions. One common method includes:

    Starting Materials: Azetidine and pyrrolidine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions.

    Catalysts: Acid catalysts like hydrochloric acid can be used to facilitate the reaction.

    Purification: The product is purified by recrystallization from an appropriate solvent.

Industrial Production Methods

On an industrial scale, the production of this compound may involve:

    Bulk Synthesis: Using large reactors to mix azetidine and pyrrolidine in the presence of a solvent and catalyst.

    Continuous Flow Processes: To enhance efficiency and yield, continuous flow reactors may be employed.

    Quality Control: Ensuring the purity and consistency of the product through rigorous quality control measures, including chromatography and spectroscopy.

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-1-yl)pyrrolidine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the azetidine or pyrrolidine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Can lead to the formation of ketones or carboxylic acids.

    Reduction: Typically results in the formation of amines.

    Substitution: Produces various substituted azetidine or pyrrolidine derivatives.

Scientific Research Applications

3-(Azetidin-1-yl)pyrrolidine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Azetidin-1-yl)pyrrolidine dihydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity. The exact pathways depend on the specific application and target of interest. For example, in medicinal chemistry, it may interact with neurotransmitter receptors, influencing neurological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Pyrrolidin-1-yl)pyrrolidine dihydrochloride
  • 3-(Azetidin-1-yl)piperidine dihydrochloride
  • 3-(Azetidin-1-yl)morpholine dihydrochloride

Uniqueness

3-(Azetidin-1-yl)pyrrolidine dihydrochloride is unique due to its specific ring structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may offer different reactivity and binding affinities, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-(azetidin-1-yl)pyrrolidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2ClH/c1-4-9(5-1)7-2-3-8-6-7;;/h7-8H,1-6H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWZPMQLVYZZDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2CCNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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